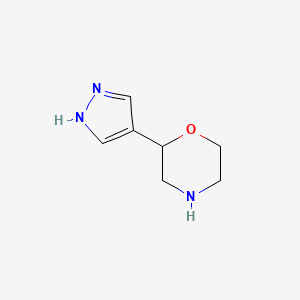

2-(1H-Pyrazol-4-yl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1H-Pyrazol-4-yl)morpholine is a heterocyclic compound that features both a pyrazole and a morpholine ring The pyrazole ring is a five-membered ring containing two adjacent nitrogen atoms, while the morpholine ring is a six-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrazol-4-yl)morpholine typically involves the reaction of a pyrazole derivative with a morpholine derivative. One common method involves the use of 4-X-1-R-1H-pyrazole (where X is bromine or iodine and R is methyl, ethyl, or isopropyl) as a starting material. This compound reacts with 2-chloro-N-methoxy-N-methylacetamide to form an intermediate, which is then reacted with N-benzylethanolamine. The resulting compound undergoes reduction and ring-closing reactions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Cyclization and Ring-Opening Reactions

The compound participates in cyclization processes under controlled conditions. For example:

-

Mannich Base Cyclization : Styryl ketonic Mannich bases react with phenylhydrazine to form pyrazoline derivatives. Mild warming induces isomerization, yielding 3-functionalized 2-pyrazolines (e.g., 5-aryl-3-[β-(morpholin-4-yl)ethyl]-1-phenyl-2-pyrazolines) via hydrazone intermediates .

-

Acid-Mediated Deamination : Prolonged heating with acetic acid triggers deamination and subsequent cyclization, forming 3-styryl-substituted pyrazolines (e.g., 3-(p-methoxystyryl)-1-phenyl-2-pyrazoline) .

Mechanistic studies reveal that intermediates like β-enaminodiketones cyclize to pyrrole-2,3-diones, which react with hydrazines to form fused pyrazole systems .

Substitution Reactions

The morpholine moiety facilitates nucleophilic substitution:

-

Transamination : Quaternary ammonium salts derived from 2-pyrazolines react with amines (e.g., aniline, p-toluidine) to yield secondary aminoethyl pyrazolines (e.g., 3-[β-(phenylamino)ethyl]-5-(p-anisyl)-1-phenyl-2-pyrazoline) .

-

Thiol Substitution : Styryl keto bases react with thiophenol to form β-phenylthioethyl styryl ketones , demonstrating the compound’s potential for sulfur-based derivatization .

Oxidation and Fragmentation

Oxidative pathways are critical for functional group transformations:

-

Fragmentation Under MS Conditions : Mass spectrometry reveals characteristic fragmentation patterns. For example, cleavage of the morpholine side chain produces peaks at m/z = 56 (14–30% abundance), while β-elimination generates m/z = 175 (CH₂–N(CH₂CH₂)₂NPh) and m/z = 189 (CH₂CH₂–N(CH₂CH₂)₂NPh) .

-

Enzyme-Mediated Oxidation : Pyrazole derivatives are known to inhibit enzymes like nicotinamide phosphoribosyltransferase, suggesting potential oxidative interactions in biological systems.

Metal-Catalyzed Reactions

Iron complexes enable novel synthetic routes:

-

Fe-Catalyzed Cyclization : Iron-isoxazole complexes undergo N–O bond cleavage to form Fe-nitrene intermediates, which recyclize into pyrazoles. For instance, Fe-azirine complexes rearrange to yield N-aminopyrazoles with high regioselectivity .

Functionalization of the Pyrazole Ring

The pyrazole group undergoes selective modifications:

-

Acylation : 4-Acyl-pyrrole-2,3-diones react with methylhydrazine to form 4,5-disubstituted pyrazoles via nucleophilic attack at the C5 position .

-

Sulfonation : Arylsulfonyl hydrazides react with pyrazole precursors to yield 5-amino-4-arylthio-3-aryl-1H-pyrazoles , expanding the compound’s utility in medicinal chemistry .

Key Research Findings

-

Antimicrobial Activity : Derivatives exhibit MIC values as low as 0.22 μg/mL against E. coli and S. aureus, linked to enzyme inhibition.

-

Enzyme Inhibition : Structural analogs disrupt the NAD+ salvage pathway by targeting nicotinamide phosphoribosyltransferase.

Scientific Research Applications

2-(1H-Pyrazol-4-yl)morpholine is a chemical compound with a pyrazole ring fused with a morpholine moiety. It has various applications in scientific research, spanning chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound is used as a building block for synthesizing complex molecules and as a reagent in organic reactions. Its applications include:

- Chemistry It serves as a reagent in various organic reactions.

- Biology It is utilized in enzyme inhibition studies and as a probe for investigating biological pathways.

- Medicine It is investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

- Industry It is used in developing new materials and as a catalyst in industrial processes.

Biological Activities

This compound interacts with biological targets, potentially acting as an inhibitor of specific enzymes or receptors involved in disease pathways. Potential mechanisms include:

- Enzyme Inhibition It may inhibit enzymes like cyclooxygenases (COX) or phosphodiesterases (PDE), crucial in inflammatory pathways.

- Receptor Modulation It may interact with neurotransmitter receptors, influencing neurochemical pathways and potentially exhibiting neuroprotective effects.

Research has demonstrated several biological activities associated with this compound:

- Antimicrobial Activity Studies have shown antimicrobial properties against several bacterial strains, indicating its potential as an antibacterial agent.

- Anticancer Properties Preliminary studies suggest cytotoxic effects on certain cancer cell lines, warranting further investigation into its role as an anticancer agent.

- Anti-inflammatory Effects Its ability to modulate inflammatory responses has been noted, which could be beneficial in treating inflammatory diseases.

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anticancer | Cytotoxic effects on MCF-7 cells | |

| Anti-inflammatory | Reduced cytokine production |

Case Studies

- Antimicrobial Evaluation A study evaluated the antimicrobial efficacy of this compound against common pathogens, demonstrating significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics.

- Anticancer Activity In vitro studies assessed the cytotoxicity of the compound on cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). Results indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.

- Anti-inflammatory Properties Research focused on the anti-inflammatory properties of the compound revealed that treatment with this compound significantly reduced levels of pro-inflammatory cytokines in a murine model of inflammation.

Mechanism of Action

The mechanism of action of 2-(1H-Pyrazol-4-yl)morpholine involves its interaction with specific molecular targets and pathways. The pyrazole ring can act as a weak base or acid, depending on the substituents, and can participate in hydrogen bonding and other interactions. These properties enable the compound to bind to enzymes, receptors, and other biological molecules, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(1H-Pyrazol-4-yl)morpholine include:

- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine

- 4-(1H-Pyrazol-1-yl)ethylpiperidine

- 4-(4-Morpholinyl(phenyl)methyl)morpholine

Uniqueness

This compound is unique due to the specific combination of the pyrazole and morpholine rings, which imparts distinct chemical and biological properties.

Biological Activity

2-(1H-Pyrazol-4-yl)morpholine is a heterocyclic compound that integrates a pyrazole and a morpholine ring, contributing to its unique chemical properties and potential biological activities. Its molecular formula is C10H12N4O, with a molecular weight of approximately 196.25 g/mol. The compound has garnered interest due to its potential pharmacological applications, particularly in areas such as anti-inflammatory and anticancer therapies.

Pharmacological Significance

The biological activity of this compound is primarily attributed to the pyrazole moiety, which is known for its diverse pharmacological effects. Pyrazole derivatives have been extensively studied for their roles in various biological processes, including:

- Anti-inflammatory activity : Compounds with pyrazole structures often exhibit significant anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases.

- Anticancer effects : Research indicates that certain pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) cells.

The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in inflammatory pathways or cancer progression. Techniques such as molecular docking and enzyme inhibition assays are commonly employed to elucidate these interactions.

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds highlights its unique biological profile:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-(1H-Pyrazol-4-yl)morpholine | Pyrazole-Morpholine | Exhibits distinct anti-inflammatory activity |

| 3-(1H-Pyrazol-3-yl)piperidine | Pyrazole-Piperidine | Known for its analgesic properties |

| 5-(1H-Pyrazol-5-yl)thiazole | Pyrazole-Thiazole | Displays significant antimicrobial effects |

The unique combination of the pyrazole and morpholine rings in this compound may confer specific solubility and reactivity profiles that differ from those of other similar compounds, potentially leading to distinct biological activities.

Case Studies and Research Findings

Recent studies have focused on evaluating the anticancer and anti-inflammatory properties of this compound:

- Anticancer Activity : In vitro studies using the MCF-7 breast cancer cell line demonstrated that this compound exhibits cytotoxicity with a GI50 value indicating significant growth inhibition. The compound showed comparable efficacy to established anticancer agents like Adriamycin .

- Anti-inflammatory Effects : Research has shown that derivatives of pyrazoles can inhibit pro-inflammatory cytokines, suggesting that this compound may modulate inflammatory responses through similar pathways. Inhibition assays indicated a reduction in inflammatory markers when exposed to this compound .

Properties

IUPAC Name |

2-(1H-pyrazol-4-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-2-11-7(5-8-1)6-3-9-10-4-6/h3-4,7-8H,1-2,5H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSRUYGJCQXWDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CNN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.